Cecropin A

Therapeutic Index Cytotoxicity Hemolysis

Why choose THIS Cecropin A? Unlike melittin, it delivers potent, broad‑spectrum bactericidal activity without hemolysis, providing a wide therapeutic index. It outperforms magainin-II & nisin against clinical S. aureus & P. aeruginosa isolates and directly eradicates Candida albicans with minimal mammalian cytotoxicity. Its well‑characterized α‑helical membrane‑disruption mechanism makes it an indispensable benchmark for ESKAPE-pathogen susceptibility testing and a proven parent scaffold for rational stability engineering. Every batch ships with validated MIC data — ensuring your research moves from hypothesis to publication with maximum confidence.

Molecular Formula C184H313N53O46
Molecular Weight 4004 g/mol
CAS No. 80451-04-3
Cat. No. B550047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin A
CAS80451-04-3
SynonymscecA1 protein, Drosophila
cecA2 protein, Drosophila
cecropin A
cecropin A1 protein, Drosophila
cecropin A2 protein, Drosphila
dsim protein, Drosophila
dyak protein, Drosophila
Molecular FormulaC184H313N53O46
Molecular Weight4004 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N
InChIInChI=1S/C184H313N53O46/c1-27-98(16)145(182(282)235-149(102(20)31-5)181(281)218-115(59-39-46-76-187)159(259)206-103(21)152(252)205-92-138(246)237-82-52-65-130(237)173(273)208-106(24)154(254)228-143(96(12)13)176(276)209-107(25)155(255)229-144(97(14)15)177(277)231-142(95(10)11)175(275)204-89-135(243)211-121(66-70-131(193)239)160(260)207-105(23)156(256)236-150(108(26)238)183(283)221-123(68-72-133(195)241)168(268)232-146(99(17)28-2)178(278)210-104(22)153(253)213-114(151(197)251)58-38-45-75-186)227-137(245)91-202-158(258)129(87-140(249)250)226-163(263)120(64-51-81-200-184(198)199)219-179(279)148(101(19)30-4)234-172(272)128(86-134(196)242)225-164(264)122(67-71-132(194)240)212-136(244)90-203-174(274)141(94(8)9)230-166(266)118(62-42-49-79-190)215-165(265)124(69-73-139(247)248)220-180(280)147(100(18)29-3)233-167(267)119(63-43-50-80-191)214-161(261)116(60-40-47-77-188)216-170(270)126(84-109-53-33-32-34-54-109)224-169(269)125(83-93(6)7)223-162(262)117(61-41-48-78-189)217-171(271)127(222-157(257)112(192)56-37-44-74-185)85-110-88-201-113-57-36-35-55-111(110)113/h32-36,53-55,57,88,93-108,112,114-130,141-150,201,238H,27-31,37-52,56,58-87,89-92,185-192H2,1-26H3,(H2,193,239)(H2,194,240)(H2,195,241)(H2,196,242)(H2,197,251)(H,202,258)(H,203,274)(H,204,275)(H,205,252)(H,206,259)(H,207,260)(H,208,273)(H,209,276)(H,210,278)(H,211,243)(H,212,244)(H,213,253)(H,214,261)(H,215,265)(H,216,270)(H,217,271)(H,218,281)(H,219,279)(H,220,280)(H,221,283)(H,222,257)(H,223,262)(H,224,269)(H,225,264)(H,226,263)(H,227,245)(H,228,254)(H,229,255)(H,230,266)(H,231,277)(H,232,268)(H,233,267)(H,234,272)(H,235,282)(H,236,256)(H,247,248)(H,249,250)(H4,198,199,200)/t98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,112-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1
InChIKeyHCQPHKMLKXOJSR-IRCPFGJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin A (CAS 80451-04-3): Antimicrobial Peptide Procurement and Evidence Guide


Cecropin A is a 37-amino acid cationic antimicrobial peptide originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia [1]. It is a linear, cysteine-free peptide that adopts an amphipathic α-helical conformation upon interaction with bacterial membranes, possessing a net positive charge of +7 [2]. Its primary mechanism of action involves binding to negatively charged bacterial membrane lipids via its strongly basic N-terminus, followed by pore formation mediated by its hydrophobic C-terminus, leading to membrane permeabilization and cell death [3]. Cecropin A is distinguished from other cecropin family members, such as Cecropin B (35 amino acids) and Cecropin D (37 amino acids), by its specific sequence and structural features, which confer a characteristic antibacterial and antifungal spectrum [4].

Why Cecropin A (CAS 80451-04-3) Cannot Be Interchanged with Other Cationic Antimicrobial Peptides


Cecropin A exhibits a unique combination of antimicrobial potency, low mammalian cytotoxicity, and a distinct spectrum of activity that prevents its simple substitution with other cationic antimicrobial peptides. Head-to-head comparisons reveal that melittin, while similarly active against some pathogens, is markedly more hemolytic and cytotoxic, resulting in a significantly lower therapeutic index [1]. Magainin-II and nisin have been shown to be less active against clinical isolates of S. aureus and P. aeruginosa [2]. Furthermore, even within the cecropin family, subtle sequence differences, such as those between Cecropin A and Cecropin B, can alter activity against specific bacterial strains [3]. Therefore, procurement decisions must be guided by direct, quantitative evidence rather than assumptions of class-level equivalence.

Cecropin A (CAS 80451-04-3) Quantitative Evidence Guide: Comparative Potency, Toxicity, and Stability


Superior Therapeutic Index of Cecropin A Versus Melittin

Cecropin A demonstrates the highest therapeutic index among eleven tested cationic antimicrobial peptides, in stark contrast to melittin, which exhibits the lowest therapeutic index [1]. This difference is critical for assessing safety margins in mammalian systems.

Therapeutic Index Cytotoxicity Hemolysis

Lower Hemolytic Activity of Cecropin A Analogs Compared to Melittin

A direct comparative study found that cecropin A and its best analogs are non-lytic for human red blood cells, whereas melittin and its analogs exhibit universal lytic activity [1]. Specifically, an analog of cecropin A (ABP-dHC-Cecropin A) showed only 1% hemolysis at a high concentration of 800 µM [2].

Hemolysis Erythrocyte Toxicity

Comparative Antimicrobial Efficacy of Cecropin A Against Multidrug-Resistant Acinetobacter baumannii

In a head-to-head study against 32 nosocomial isolates of Acinetobacter baumannii, cecropin A demonstrated an MIC range of 0.50–32 mg/L, which was comparable to melittin (0.50–32 mg/L). A hybrid peptide, CA(1–7)M(2–9)NH2, showed even greater potency with an MIC range of 0.25–16 mg/L [1]. This data positions cecropin A as a baseline for evaluating improved analogs against this clinically challenging pathogen.

Antibacterial MIC Multidrug-Resistant

Enzymatic Degradation Profile of L-Cecropin A Compared to its D-Enantiomer

L-Cecropin A is highly susceptible to enzymatic degradation. It is 50% hydrolyzed by trypsin in 20 minutes at a peptide-to-enzyme weight ratio of 2500:1 and has a half-life of 2 hours in rabbit serum. In sharp contrast, the all-D enantiomer of cecropin A is completely stable against trypsin, even at a 2000-fold higher enzyme concentration, and exhibits a 30-hour half-life for activity loss in rabbit serum [1].

Proteolytic Stability Trypsin Enantiomer

In Vivo Efficacy of Cecropin A and Magainin II in a Rat Model of Pseudomonas aeruginosa Infection

In a rat model of P. aeruginosa infection, both cecropin A and magainin II administered intravenously at 1 mg/kg exerted strong antimicrobial activity and significantly reduced plasma endotoxin and TNF-alpha concentrations compared to controls [1]. This study demonstrates comparable in vivo efficacy between the two peptides in this specific model.

In Vivo Pseudomonas aeruginosa Infection Model

Cecropin A (CAS 80451-04-3): Key Research and Industrial Application Scenarios


Preclinical Development of Topical Antifungal Formulations

Cecropin A exhibits potent fungicidal activity against Candida albicans, a common fungal pathogen, while demonstrating exceedingly low cytotoxicity towards human cell lines [1]. This combination of antimicrobial efficacy and low mammalian toxicity, particularly its non-hemolytic nature compared to melittin [2], makes it a strong candidate for inclusion in topical therapeutics aimed at treating skin and mucosal fungal infections.

Use as a Scaffold for Engineering Hybrid and Stabilized Antimicrobial Peptides

The inherent proteolytic instability of L-cecropin A in serum and against enzymes like trypsin [1] directly informs its use as a parent scaffold for rational design. Researchers can leverage its potent antimicrobial core while engineering variants, such as D-enantiomers [1] or fusion constructs [2], to enhance stability and bioavailability for systemic or gastrointestinal applications [3].

In Vitro Studies on Multidrug-Resistant Gram-Negative Bacteria

Given its established MIC range against multidrug-resistant Acinetobacter baumannii clinical isolates [1] and activity against other Gram-negative pathogens like P. aeruginosa [2], Cecropin A is a well-characterized benchmark for in vitro antimicrobial susceptibility testing. It can be used as a positive control or comparator when evaluating the efficacy of novel antimicrobial compounds or combinations against ESKAPE pathogens.

Investigations into Innate Immunity and Host-Pathogen Interactions

As one of the first and most well-studied insect antimicrobial peptides [1], Cecropin A serves as a fundamental tool for probing the mechanisms of innate immunity. Its well-defined α-helical structure and membrane disruption mechanism [2] make it valuable for biophysical studies of peptide-lipid interactions and for understanding the evolutionary conservation of antimicrobial defense strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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